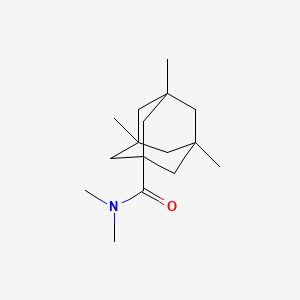![molecular formula C18H17ClN2O2 B5186277 3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione, commonly known as CPEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of pharmacology. CPEP belongs to the class of pyrrolidinedione derivatives and is known for its unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of CPEP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. CPEP has been shown to bind to certain receptors in the brain, including the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects
CPEP has been shown to exhibit a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor effects. Moreover, CPEP has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of drugs for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPEP in laboratory experiments is its unique chemical structure, which makes it a promising candidate for drug development. Moreover, CPEP has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for studying various physiological processes. However, one of the main limitations of using CPEP in laboratory experiments is its complex synthesis process, which requires the use of various reagents and solvents.
Future Directions
There are several future directions for the study of CPEP, including the development of drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, CPEP has been shown to exhibit anti-tumor effects, making it a promising candidate for the development of drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of CPEP and its potential applications in the field of pharmacology.
Synthesis Methods
The synthesis of CPEP involves a multistep process that requires the use of various reagents and solvents. The most common method for synthesizing CPEP involves the condensation of 4-chlorophenylethylamine with 2,5-pyrrolidinedione in the presence of a suitable catalyst. The resulting product is then purified using chromatography techniques to obtain pure CPEP.
Scientific Research Applications
CPEP has been extensively studied in the field of pharmacology due to its potential applications as a drug candidate. The compound has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Moreover, CPEP has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of drugs for the treatment of neurological disorders.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-8-6-13(7-9-14)10-11-20-16-12-17(22)21(18(16)23)15-4-2-1-3-5-15/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSIMCQRQXJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)

![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)



![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)

![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)
![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)